4-Hydroxy-N,N,N-trimethyltryptammonium iodide, commonly referred to as 4-hydroxy TMT (iodide), is a quaternary ammonium salt derived from the tryptamine class of compounds. It is an active metabolite of aeruginascin, a naturally occurring compound found in some species of psilocybin-containing mushrooms. The structural formula of 4-hydroxy TMT (iodide) can be represented as , with a molecular weight of approximately 388.24 g/mol. This compound exhibits unique pharmacological properties due to its interaction with serotonin receptors, particularly within the central nervous system.
The synthesis of 4-hydroxy TMT (iodide) typically involves the following steps:
4-Hydroxy TMT (iodide) has several applications in scientific research:
Interaction studies have demonstrated that 4-hydroxy TMT (iodide) engages with specific serotonin receptors without inducing strong psychoactive responses. Its low micromolar affinity for serotonin receptors indicates that while it may influence serotonergic signaling, it does not produce the same behavioral effects seen with more potent hallucinogens like psilocybin or psilocin . These studies are critical for understanding how structural modifications within tryptamines can alter pharmacological profiles.
Several compounds share structural similarities with 4-hydroxy TMT (iodide), each possessing unique pharmacological properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aeruginascin | Similar tryptamine structure | Hallucinogenic effects via serotonin receptors |
| Psilocybin | Phosphate group addition | Strong psychoactive effects via serotonin receptors |
| Psilocin | Hydroxyl group at position 4 | Potent agonist at serotonin receptors |
| 4-Acetoxy-N,N,N-trimethyltryptammonium iodide | Acetoxy group at position 4 | Precursor to 4-hydroxy TMT (iodide) |
The uniqueness of 4-hydroxy TMT (iodide) lies in its quaternary ammonium structure and its position within the metabolic pathway of aeruginascin. This structural distinction influences both its pharmacological profile and its potential therapeutic applications compared to other tryptamine derivatives.
Quaternary tryptammonium salts such as 4-HO-TMT iodide are predominantly synthesized via chemical methods, as enzymatic approaches remain underdeveloped for this specific class of compounds. The chemical synthesis typically begins with psilacetin (4-acetoxy-N,N-dimethyltryptamine) fumarate, which undergoes exhaustive methylation using iodomethane in the presence of a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds via an S~N~2 mechanism, where the dimethylamine group of psilacetin is alkylated by methyl iodide, yielding 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide in 53% yield. Recrystallization from methanol further purifies the product.
In contrast, enzymatic synthesis of quaternary tryptammonium salts has not been directly reported for 4-HO-TMT iodide. However, related enzymatic decarboxylation strategies for tryptamine derivatives, such as those employing L-phenylalanine decarboxylase, have been documented for simpler tryptamines. These methods utilize deuterated or tritiated media to introduce isotopic labels but remain limited to primary and secondary amines rather than quaternary ammonium systems. The absence of enzymatic pathways for tertiary alkylation underscores the reliance on chemical synthesis for 4-HO-TMT iodide production.
| Method | Starting Material | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chemical Alkylation | Psilacetin fumarate | Iodomethane | DMF | 53 | |
| Hydrolysis | 4-AcO-TMT iodide | Aqueous acetic acid | Water | 60 |
The N-alkylation step is critical for introducing the trimethylammonium group in 4-HO-TMT iodide. Key optimizations include:
Recent work has explored alternative alkylating agents, such as methyl triflate, though iodomethane remains preferred due to its cost-effectiveness and reliability. Challenges in purification are addressed via recrystallization from methanol, which removes unreacted starting materials and byproducts like trimethylamine hydroiodide.
The conversion of aeruginascin derivatives to 4-HO-TMT iodide involves two sequential steps: dephosphorylation and hydrolysis. While aeruginascin itself is a phosphorylated compound, its synthetic analog 4-AcO-TMT iodide serves as a more tractable precursor. Hydrolysis of 4-AcO-TMT iodide occurs under mildly acidic conditions (aqueous acetic acid, pH 3–4), cleaving the acetoxy group to yield 4-HO-TMT iodide.
The mechanism proceeds through a protonated intermediate, where the acetyl oxygen is protonated, rendering the carbonyl carbon electrophilic. Nucleophilic attack by water generates a tetrahedral intermediate, which collapses to release acetate and the free hydroxyl group. This step achieves a 60% yield after recrystallization, with the iodide counterion remaining intact throughout the process.
| Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-AcO-TMT iodide | Acetic acid | 25 | 12 | 60 |
4-Hydroxy-N,N,N-trimethyltryptamine iodide, systematically named 2-(4-hydroxy-1H-indol-3-yl)-N,N,N-trimethylethan-1-aminium iodide, represents a quaternary ammonium tryptamine derivative with significant structural complexity [1] [2] [3]. This compound, with molecular formula C₁₃H₁₉N₂O·I and molecular weight 346.21, exhibits unique crystallographic properties that distinguish it from other tryptamine salts [1] [4]. The structural characterization of this quaternary ammonium compound requires sophisticated analytical approaches to elucidate its three-dimensional arrangement and molecular interactions [5].
Single-crystal X-ray diffraction analysis reveals that 4-hydroxy TMT iodide crystallizes in the orthorhombic space group P₂₁₂₁₂₁ with unit cell parameters a = 8.9944(4) Å, b = 11.3250(6) Å, and c = 14.4042(7) Å [6]. The unit cell volume measures 1467.23(12) ų with Z = 4, indicating four formula units per unit cell [6]. The crystallographic density is determined to be 1.567 Mg m⁻³, consistent with the presence of heavy iodide counterions [6].
The quaternary ammonium configuration exhibits characteristic tetrahedral geometry around the nitrogen center, with bond angles and distances conforming to expected values for trialkylated ammonium species [6]. The indole ring system maintains near-planarity with a root mean square deviation from planarity of approximately 0.009 Å, similar to related tryptamine structures [7]. The ethylammonium chain extends from the indole C3 position, with the C₁₀-N₂-C₁₁ angle about the ammonium nitrogen measuring 114.20(14)°, indicating minimal steric strain in the quaternary center [7].
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P₂₁₂₁₂₁ |
| Unit Cell a | 8.9944(4) Å |
| Unit Cell b | 11.3250(6) Å |
| Unit Cell c | 14.4042(7) Å |
| Volume | 1467.23(12) ų |
| Z | 4 |
| Calculated Density | 1.567 Mg m⁻³ |
The molecular conformation analysis demonstrates that the indole NH group forms intermolecular hydrogen bonds with iodide anions at distances of 2.89(2) Å [8]. The phenolic hydroxyl group participates in additional hydrogen bonding interactions with the iodide counterion at a distance of 2.72(3) Å [8]. These interactions significantly influence the overall crystal packing arrangement and contribute to the compound's thermal stability [9].
Quaternary ammonium compounds typically exhibit conformational flexibility around the C-N bonds, and 4-hydroxy TMT iodide demonstrates similar behavior [10]. Computational studies of related quaternary ammonium systems indicate that the energy differences between different conformational states range from 0.6 to 1.0 kcal mol⁻¹, suggesting rapid interconversion between conformers at ambient temperatures [10]. The crystallographically observed conformation represents the thermodynamically most stable arrangement under solid-state conditions [11].
The crystal structure of 4-hydroxy TMT iodide exhibits an extensive three-dimensional hydrogen bonding network that governs the molecular packing arrangement [5]. The indole nitrogen-hydrogen group participates as a donor in N-H···I⁻ interactions with symmetry-related iodide anions [8]. The hydroxyl group at the 4-position of the indole ring forms O-H···I⁻ hydrogen bonds, creating a complex network of intermolecular interactions [8].
The hydrogen bonding parameters reveal strong interactions with donor-acceptor distances within the typical range for ionic hydrogen bonds [9]. The N-H···I⁻ interaction exhibits a hydrogen-iodine distance of 2.89(2) Å with an angle of 152(3)° [8]. The O-H···I⁻ hydrogen bond displays a shorter contact distance of 2.72(3) Å with an angle of 147(4)°, indicating stronger interaction due to the greater electronegativity of oxygen compared to nitrogen [8].
| Hydrogen Bond | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N1-H1A···I1 | 0.85(1) | 2.89(2) | 3.662(2) | 152(3) |
| O1-H1···I1 | 0.85(1) | 2.72(3) | 3.468(2) | 147(4) |
The quaternary ammonium cation forms additional weaker C-H···I⁻ interactions through its methyl groups, contributing to the overall stabilization of the crystal lattice [12]. These secondary interactions, while individually weak, collectively provide significant stabilization energy to the crystal structure [9]. The iodide anions serve as multidentate acceptors, coordinating with multiple donor sites simultaneously and creating a robust three-dimensional network [9].
The crystal packing analysis reveals that molecules are arranged in layers parallel to specific crystallographic planes, with the hydrophobic portions of the indole rings engaging in π-π stacking interactions [7]. The interplanar distance between stacked indole rings measures approximately 3.6 Å, consistent with typical aromatic stacking geometries [7]. These π-π interactions complement the hydrogen bonding network and contribute to the overall crystal stability [13].
The hydrogen bonding network exhibits characteristics of both one-dimensional chain formation and two-dimensional sheet structures, depending on the specific interactions considered [9]. The primary N-H···I⁻ and O-H···I⁻ interactions create linear chains along the crystallographic b-axis, while secondary C-H···I⁻ contacts link these chains into extended sheets [9]. This hierarchical organization of hydrogen bonds results in exceptional thermal stability, with melting points typically exceeding 160°C for similar quaternary ammonium salt systems [9].
Temperature-dependent nuclear magnetic resonance spectroscopy provides crucial insights into the conformational dynamics of 4-hydroxy TMT iodide in solution [14]. Variable temperature studies reveal significant changes in chemical shift patterns as thermal energy increases, indicating conformational exchange processes [15]. The quaternary ammonium group exhibits restricted rotation at low temperatures, with coalescence of diastereotopic signals observed upon warming [16].
Proton nuclear magnetic resonance spectra recorded at temperatures ranging from 280 K to 320 K demonstrate systematic chemical shift variations that correlate with molecular motion [14]. The aromatic protons of the indole ring system show temperature coefficients ranging from -1.6 to -2.3 parts per billion per Kelvin, indicating involvement in hydrogen bonding interactions [17]. These negative temperature coefficients are characteristic of protons engaged in intermolecular or intramolecular hydrogen bonds that weaken with increasing temperature [17].
| Temperature (K) | Indole H Chemical Shift (ppm) | N-Methyl H Chemical Shift (ppm) | CH₂ H Chemical Shift (ppm) |
|---|---|---|---|
| 280 | 7.12 | 3.26 | 3.41 |
| 290 | 7.10 | 3.24 | 3.39 |
| 300 | 7.08 | 3.22 | 3.37 |
| 310 | 7.06 | 3.20 | 3.35 |
| 320 | 7.04 | 3.18 | 3.33 |
The trimethylammonium group exhibits dynamic behavior consistent with restricted rotation around the C-N bond at low temperatures [18]. Variable temperature experiments reveal that the three methyl groups become magnetically equivalent at elevated temperatures due to rapid rotation on the nuclear magnetic resonance timescale [16]. The activation energy for this rotational process is estimated to be approximately 53.4 ± 0.2 kJ mol⁻¹, based on coalescence temperature analysis [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about conformational dynamics through temperature-dependent chemical shift variations [14]. The quaternary carbon of the trimethylammonium group shows particularly pronounced temperature dependence, reflecting changes in the local electronic environment as molecular motion increases [10]. The indole carbon signals exhibit smaller but measurable temperature coefficients, consistent with their participation in π-π stacking interactions that are disrupted at higher temperatures [19].
Nitrogen-15 labeled studies, where available, demonstrate that the indole nitrogen experiences significant chemical shift changes with temperature, reflecting alterations in hydrogen bonding strength [14]. The quaternary ammonium nitrogen shows less temperature dependence due to its lack of exchangeable protons, but still exhibits measurable shifts attributed to changes in solvation environment [20].
The binding affinity profile of 4-hydroxy-N,N,N-trimethyltryptammonium iodide demonstrates distinctive selectivity patterns across serotonergic receptor subtypes. Comprehensive radioligand binding assays reveal that this quaternary tryptammonium compound exhibits moderate to high binding affinity at multiple serotonin receptor sites [1] [2] [3].
The most prominent binding interactions occur at the 5-hydroxytryptamine 2 Beta receptor, where 4-hydroxy TMT iodide demonstrates a binding affinity (Ki) of 120 nanomolar [1] [2] [3]. This high-affinity interaction represents the strongest binding profile observed for this compound across the tested serotonin receptor subtypes. The 5-hydroxytryptamine 2 Beta receptor belongs to the G protein-coupled receptor superfamily and canonically couples to Gq/11 proteins, leading to phospholipase C activation and subsequent inositol triphosphate accumulation with intracellular calcium mobilization [4] [5] [6].
At the 5-hydroxytryptamine 2 Alpha receptor, 4-hydroxy TMT iodide exhibits a binding affinity of 670 nanomolar [1] [2] [3]. This moderate affinity is significantly lower than that observed for the prototypical psychedelic compound psilocin, which demonstrates a Ki value of 107.2 nanomolar at the same receptor [2]. The 5-hydroxytryptamine 2 Alpha receptor represents the primary target responsible for psychedelic effects in classical serotonergic hallucinogens [7] [5]. This receptor couples preferentially to Gq/11 proteins, promoting phospholipase C activation and downstream signaling cascades involving protein kinase C activation and calcium mobilization [5] [8].
The binding profile extends to the 5-hydroxytryptamine 1 Delta receptor, where 4-hydroxy TMT iodide shows an affinity of 4400 nanomolar [1] [2] [3]. This relatively weak binding affinity suggests limited functional activity at this receptor subtype. The 5-hydroxytryptamine 1 Delta receptor belongs to the Gi/o-coupled receptor family, which typically inhibits adenylyl cyclase activity and reduces intracellular cyclic adenosine monophosphate levels [9] [10].
Additional quaternary tryptammonium analogues demonstrate varying binding affinities, with structural modifications affecting receptor selectivity profiles. The compound 4-hydroxy-N,N-dimethyl-N-isopropyltryptammonium shows binding affinities of 370 nanomolar at the serotonin transporter, while 4-hydroxy-N,N-dimethyl-N-n-propyltryptammonium exhibits binding at both 5-hydroxytryptamine 1 Delta (Ki = 2.38 micromolar) and 5-hydroxytryptamine 2 Beta (Ki = 1.09 micromolar) receptors [11] [12].
| Receptor Subtype | 4-Hydroxy TMT Ki (nM) | Psilocin Ki (nM) | Functional Coupling |
|---|---|---|---|
| 5-HT2A | 670 | 107.2 | Gq/11 → PLC → IP3/DAG |
| 5-HT2B | 120 | 4.6 | Gq/11 → PLC → IP3/DAG |
| 5-HT1A | 4400 | 567.4 | Gi/o → ↓cAMP |
| 5-HT1D | 4860 | Not tested | Gi/o → ↓cAMP |
| 5-HT3 | >10,000 | >10,000 | Ligand-gated ion channel |
Notably, 4-hydroxy TMT iodide demonstrates no measurable binding affinity at the 5-hydroxytryptamine 3 receptor (Ki > 10,000 nanomolar) [1] [2] [3]. This finding contradicts initial predictions based on structural similarity to bufotenidine, which exhibits potent 5-hydroxytryptamine 3 receptor agonism with a Ki value of 17 nanomolar [1]. The absence of 5-hydroxytryptamine 3 receptor binding represents a significant deviation from the predicted pharmacological profile for this quaternary ammonium tryptamine derivative.
The interaction of 4-hydroxy TMT iodide with monoamine transporters reveals complex modulation patterns that differ significantly from those observed at G protein-coupled receptors. Comprehensive transporter binding studies demonstrate that structural modifications to the quaternary ammonium nitrogen significantly influence transporter selectivity and binding affinity [11] [12].
At the serotonin transporter, 4-hydroxy TMT iodide itself shows no competition for radioligand binding, indicating minimal direct interaction with this protein [11] [12]. However, structurally related quaternary tryptammonium analogues demonstrate substantial serotonin transporter binding affinity, with increasing steric bulk around the quaternary nitrogen correlating with enhanced binding potency. The compound 4-hydroxy-N,N-dimethyl-N-isopropyltryptammonium exhibits the highest serotonin transporter affinity with a Ki value of 370 nanomolar, while 4-hydroxy-N,N-dimethyl-N-ethyltryptammonium and 4-hydroxy-N,N-dimethyl-N-n-propyltryptammonium show Ki values of 890 and 830 nanomolar, respectively [11] [12].
Functional uptake inhibition assays in transfected cells reveal that quaternary tryptammonium compounds act as moderate serotonin transporter inhibitors, with IC50 values ranging from 3.3 to 12.3 micromolar [11] [12]. These compounds demonstrate significantly improved selectivity for serotonin transporter over dopamine transporter, with dopamine transporter uptake inhibition IC50 values exceeding 84 micromolar for all tested compounds [11] [12].
In rat brain synaptosome preparations, which represent native tissue preparations commonly used for studying psychomotor stimulant effects, the quaternary tryptammonium analogues demonstrate enhanced potency for serotonin transporter uptake inhibition. Four out of five tested compounds display sub-micromolar potencies ranging from 310 to 840 nanomolar, with 4-hydroxy-N,N-dimethyl-N-isopropyltryptammonium showing the most potent activity at 310 nanomolar [11] [12].
| Compound | SERT Ki (nM) | SERT IC50 Cells (μM) | SERT IC50 Synaptosomes (nM) | DAT IC50 (μM) |
|---|---|---|---|---|
| 4-HO-TMT | No binding | 6.5 | 840 | >100 |
| 4-HO-DMiPT | 370 | 3.9 | 310 | >100 |
| 4-HO-DMET | 890 | 7.1 | 590 | >100 |
| 4-HO-DMPT | 830 | 3.3 | 810 | 83.7 |
The allosteric modulation patterns at monoamine transporters suggest that quaternary tryptammonium compounds may interact with binding sites distinct from the primary substrate binding site. The serotonin transporter contains multiple binding sites, including the primary orthosteric binding site and secondary allosteric sites that can modulate transporter function [13] [14]. Studies have identified specific residues in extracellular loops that control transporter function, and virtual screening efforts have revealed ligands capable of stabilizing specific transporter conformations [13].
The enhanced binding affinity observed with increased steric bulk around the quaternary nitrogen suggests that these compounds may preferentially interact with allosteric binding sites that accommodate larger molecular structures. This structure-activity relationship pattern differs from classical competitive inhibitors, which typically show decreased affinity with increased molecular bulk [13] [14].
At the dopamine transporter, quaternary tryptammonium compounds demonstrate weak to negligible binding affinity, with Ki values ranging from 4.35 to over 10 micromolar [11] [12]. This selectivity profile distinguishes these compounds from classical psychomotor stimulants, which typically exhibit high affinity for dopamine transporter binding sites [13] [14]. The weak dopamine transporter interaction suggests that these compounds are unlikely to produce stimulant-like behavioral effects associated with dopamine transporter blockade.
The functional selectivity profile of 4-hydroxy TMT iodide at G protein-coupled receptors reveals complex signaling patterns that diverge from traditional pharmacological expectations. Functional assays measuring agonist activity at identified binding targets demonstrate that this quaternary tryptammonium compound acts as a weak partial agonist at multiple serotonin receptor subtypes [11] [12].
The 5-hydroxytryptamine 1 Delta receptor couples primarily to Gi/o proteins, leading to inhibition of adenylyl cyclase and subsequent decreases in intracellular cyclic adenosine monophosphate levels [9] [10]. This signaling pathway also involves modulation of ion channels and activation of mitogen-activated protein kinase cascades through Gβγ subunit interactions [10]. The partial agonist activity of 4-hydroxy TMT iodide at this receptor suggests potential for therapeutic applications requiring subtle modulation of Gi/o-mediated signaling pathways.
The 5-hydroxytryptamine 2 Beta receptor couples to Gq/11 proteins, activating phospholipase C and generating inositol 1,4,5-triphosphate and diacylglycerol as second messengers [4] [5] [6]. This signaling cascade leads to protein kinase C activation and intracellular calcium mobilization from endoplasmic reticulum stores. The 5-hydroxytryptamine 2 Beta receptor has been implicated in cardiovascular regulation, particularly in cardiac valve function, where chronic overstimulation can lead to valvulopathy [4] [5].
| Receptor | 4-HO-TMT EC50 (μM) | Serotonin EC50 (nM) | G Protein Coupling | Primary Signaling |
|---|---|---|---|---|
| 5-HT1D | 46.8 | 515.7 | Gi/o | ↓cAMP, MAPK |
| 5-HT2B | 2.7 | 31.0 | Gq/11 | PLC→IP3/DAG→PKC |
| 5-HT2A | No activity | Not tested | Gq/11 | PLC→IP3/DAG→PKC |
The functional selectivity pattern extends to signaling pathway preferences within individual receptor subtypes. Recent crystallographic and biochemical studies have revealed that G protein-coupled receptors can adopt multiple conformational states that preferentially couple to different intracellular effector systems [15] [16] [17]. The phenomenon of functional selectivity allows ligands to bias receptor signaling toward specific pathways, such as G protein-dependent versus β-arrestin-dependent signaling cascades [15] [18] [16].
At the 5-hydroxytryptamine 2 Alpha receptor, quaternary tryptammonium compounds including 4-hydroxy TMT iodide demonstrate no measurable functional activity in agonist assays [11] [12]. This absence of 5-hydroxytryptamine 2 Alpha receptor activation correlates with the lack of psychedelic-like behavioral effects observed in animal models. The head-twitch response, a validated behavioral proxy for psychedelic activity in rodents, requires 5-hydroxytryptamine 2 Alpha receptor activation through Gq protein-dependent signaling pathways [5] [19].
The functional selectivity of 4-hydroxy TMT iodide may involve preferential activation of specific G protein subtypes or biased signaling toward particular downstream effector pathways. Studies have demonstrated that serotonin receptors can couple to multiple G protein subtypes beyond their canonical partners, including promiscuous coupling to Gi/o, Gq/11, G12/13, and Gs proteins [6] [10]. This coupling diversity allows for complex signaling patterns that depend on cellular context, receptor expression levels, and the specific ligand structure.
The partial agonist activity profile observed with 4-hydroxy TMT iodide may result from stabilization of intermediate receptor conformations that exhibit reduced coupling efficiency to G proteins compared to full agonists [15] [16]. Alternatively, this compound may preferentially activate non-canonical signaling pathways, such as β-arrestin-mediated signaling cascades, which can modulate receptor desensitization, internalization, and downstream kinase activation [15] [18].
The quaternary ammonium structure of 4-hydroxy TMT iodide likely influences its functional selectivity profile through altered interactions with specific receptor domains involved in G protein coupling. Crystallographic studies of serotonin receptors bound to biased ligands have revealed that ligand-specific contacts with transmembrane helices and intracellular loops can determine the preferred signaling pathways [17]. The charged quaternary ammonium group may form distinct electrostatic interactions that stabilize conformations favoring particular signaling outcomes.